3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyanophenyl group, a pyrazolyl-pyridine moiety, and a propanamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic synthesis. One common method includes:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.
Synthesis of the Pyrazolyl-Pyridine Moiety: This can be achieved through a series of reactions starting from pyridine, involving halogenation, nucleophilic substitution, and cyclization to introduce the pyrazole ring.
Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the pyrazolyl-pyridine moiety using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new drugs or diagnostic tools.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-cyanophenyl)-N-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide: Lacks the methyl group on the pyrazole ring.
3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)propanamide: The pyridine ring is substituted at a different position.
3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethyl)propanamide: Has an ethyl linker instead of a propanamide group.
Uniqueness
The unique combination of functional groups in 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide provides it with distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for targeted interactions in biological systems and versatile chemical transformations, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-14-19(13-24-25)18-8-17(10-22-12-18)11-23-20(26)7-6-15-2-4-16(9-21)5-3-15/h2-5,8,10,12-14H,6-7,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSNKKNOXJXDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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